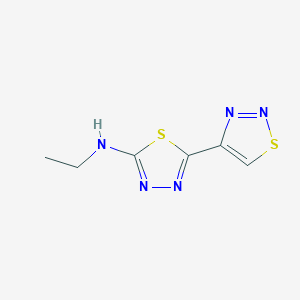![molecular formula C17H22FN5O B12229211 4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-fluoropyrimidine](/img/structure/B12229211.png)
4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-fluoropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-fluoropyrimidine is a complex organic compound with a unique structure that combines a pyridazine ring, a pyrrolidine ring, and a fluoropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-fluoropyrimidine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of catalysts, such as palladium on carbon (Pd/C), and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-fluoropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine moiety, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-fluoropyrimidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluoropyrimidine moiety is particularly important for its biological activity, as it can interfere with nucleic acid synthesis and function .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
Uniqueness
4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-fluoropyrimidine stands out due to its unique combination of structural features, which confer specific chemical and biological properties. The presence of the fluoropyrimidine moiety, in particular, enhances its potential as a therapeutic agent by improving its stability and bioavailability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H22FN5O |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
3-tert-butyl-6-[[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]methoxy]pyridazine |
InChI |
InChI=1S/C17H22FN5O/c1-17(2,3)14-4-5-15(22-21-14)24-10-12-6-7-23(9-12)16-13(18)8-19-11-20-16/h4-5,8,11-12H,6-7,9-10H2,1-3H3 |
InChI Key |
OBHHPMYOBOZMBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C3=NC=NC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


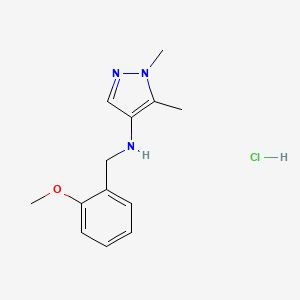
![1-phenyl-N-[(1-propylpyrazol-3-yl)methyl]methanamine;hydrochloride](/img/structure/B12229133.png)
![3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile](/img/structure/B12229137.png)
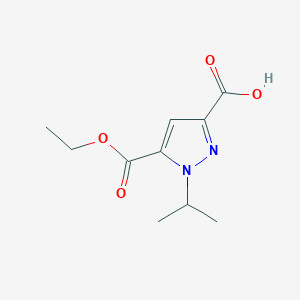
![5-Bromo-2-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine](/img/structure/B12229147.png)
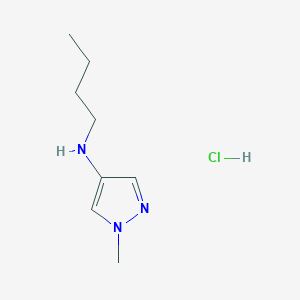
![3-Tert-butyl-6-{[1-(3-fluoropyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12229164.png)
![2-[5-(Cyclohexanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B12229178.png)
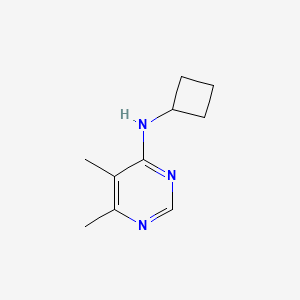
![3-Cyclopropyl-6-({1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}methoxy)pyridazine](/img/structure/B12229184.png)
![3-Cyclopropyl-6-({1-[6-(trifluoromethyl)pyridin-3-yl]pyrrolidin-3-yl}methoxy)pyridazine](/img/structure/B12229188.png)
![4-[1-(5-Bromopyridin-2-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12229198.png)
